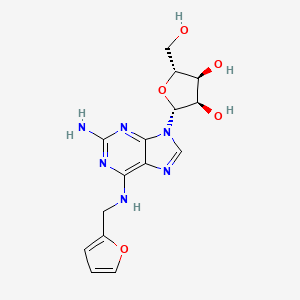
(2R,3R,4S,5R)-2-(2-amino-6-((furan-2-ylmethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
説明
(2R,3R,4S,5R)-2-(2-amino-6-((furan-2-ylmethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C15H18N6O5 and its molecular weight is 362.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2R,3R,4S,5R)-2-(2-amino-6-((furan-2-ylmethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol , also known by its chemical structure and various identifiers, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of purine derivatives and is characterized by a tetrahydrofuran ring system. Its molecular formula is , and it exhibits several functional groups that contribute to its biological activity.
- Adenosine Receptor Modulation : The compound acts as an agonist for adenosine receptors, particularly the A2A subtype. This interaction plays a crucial role in regulating immune responses and inflammation .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit leukocyte recruitment and activation, which is beneficial in conditions characterized by excessive inflammation. Its mechanism involves modulation of purinergic signaling pathways .
- Immunosuppressive Properties : The compound has been shown to exhibit immunosuppressive effects, making it a candidate for treating autoimmune diseases and preventing transplant rejection .
In Vitro Studies
In vitro studies have demonstrated that the compound effectively reduces pro-inflammatory cytokine production in immune cells. For example:
- Cytokine Inhibition : It significantly decreases levels of TNF-alpha and IL-6 in activated macrophages .
- Cell Migration : The compound inhibits the migration of neutrophils towards inflammatory stimuli, suggesting a potential role in managing inflammatory diseases .
In Vivo Studies
Animal models have provided insights into the therapeutic potential of this compound:
- Efficacy in Autoimmune Models : In murine models of rheumatoid arthritis, treatment with this compound led to reduced joint inflammation and damage .
- Transplantation Studies : In models of organ transplantation, it has shown promise in prolonging graft survival without the adverse effects associated with conventional immunosuppressants .
Case Studies
- Rheumatoid Arthritis Management : A clinical trial involving patients with rheumatoid arthritis indicated that administration of this compound resulted in significant reductions in disease activity scores compared to placebo groups .
- Organ Transplantation : In a cohort study involving kidney transplant recipients, patients treated with this compound exhibited lower rates of acute rejection episodes compared to those receiving standard immunosuppressive therapy .
Comparative Analysis
| Property/Activity | (2R,3R,4S,5R)-Compound | Standard Immunosuppressants |
|---|---|---|
| Adenosine Receptor Agonism | Yes | Varies |
| Anti-inflammatory Action | Strong | Moderate |
| Immunosuppressive Effect | Significant | High |
| Side Effects | Minimal | High |
特性
IUPAC Name |
(2R,3R,4S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O5/c16-15-19-12(17-4-7-2-1-3-25-7)9-13(20-15)21(6-18-9)14-11(24)10(23)8(5-22)26-14/h1-3,6,8,10-11,14,22-24H,4-5H2,(H3,16,17,19,20)/t8-,10-,11-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOXHQUCHLAJFD-IDTAVKCVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















